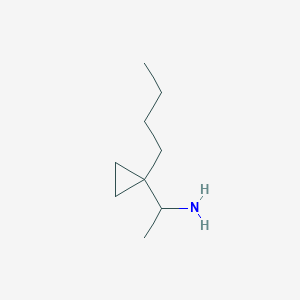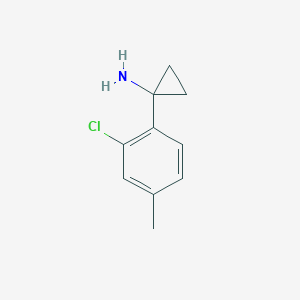
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The this compound compound is characterized by the presence of an ethoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-ethoxybenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques further enhances the production process.
化学反应分析
Types of Reactions
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-phenylpyrrolidine-3-carboxylate: Lacks the ethoxy group, which may result in different chemical and biological properties.
Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: The presence of a chlorine atom can significantly alter the compound’s chemical behavior and biological effects.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC 名称 |
ethyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-12-7-5-11(6-8-12)13-9-16-10-14(13)15(17)19-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3 |
InChI 键 |
ARKSFIKRDAZYEK-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C2CNCC2C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetamide](/img/structure/B15323868.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole](/img/structure/B15323869.png)
